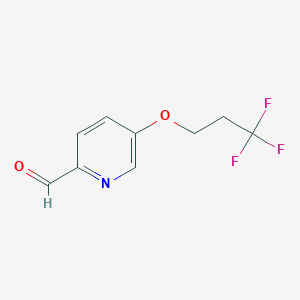

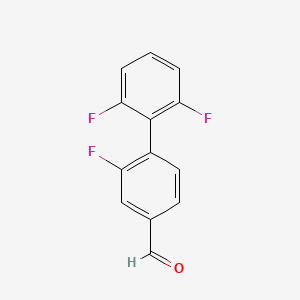

4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde” is likely a fluorinated aromatic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through methods such as oxidative polymerization .Molecular Structure Analysis

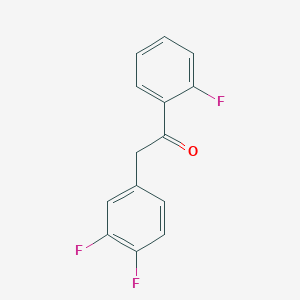

The molecular structure of “this compound” would likely involve aromatic rings (due to the presence of phenyl groups) and fluorine substitutions .Aplicaciones Científicas De Investigación

Conformational Analysis and Molecular Structure:

- Abraham et al. (1997) conducted a conformational analysis of various fluoro- and trifluoromethyl-benzaldehydes, including 2-fluorobenzaldehyde, which is structurally similar to 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde. They utilized an improved lanthanide induced shift (LIS) technique to investigate conformational isomerism in these molecules, providing insights into their geometries and energies in different solvents (Abraham, R. J., Angioloni, S., Edgar, M., & Sancassan, F., 1997).

- Samdal et al. (1997) determined the molecular structure of 4-fluorobenzaldehyde using a joint analysis of gas electron diffraction data, microwave spectroscopy, and ab initio calculations. This research contributes to understanding the structural characteristics of related fluorobenzaldehydes (Samdal, S., Strand, T. G., Tafipolsky, M., Vilkov, L., Popik, M., & Volden, H., 1997).

Synthesis and Characterization:

- Yoshida and Kimura (1988) explored a convenient synthesis method for various fluorobenzaldehydes, including 4-fluorobenzaldehyde, from chlorobenzaldehydes using potassium fluoride, which could be applied to synthesize derivatives of this compound (Yoshida, Y., & Kimura, Y., 1988).

- Pan (2010) reported the synthesis of a compound from 2-nitroacetphenone and 4-fluorobenzaldehyde, providing a model for similar reactions involving this compound (Pan, Z.-f., 2010).

Applications in Antioxidant and Anticancer Research:

- Lawrence et al. (2003) synthesized a series of fluorinated benzaldehydes and studied their potential as anticancer agents, highlighting the medicinal chemistry applications of these compounds (Lawrence, N., Hepworth, L., Rennison, D., McGown, A., & Hadfield, J., 2003).

- El Nezhawy et al. (2009) used 4-fluorobenzaldehyde to prepare thiazolidin-4-one derivatives with promising antioxidant activity, suggesting the potential of this compound in similar applications (El Nezhawy, A. O. H., Ramla, M., Khalifa, N., & Abdulla, M. M., 2009).

Material Science and Polymer Research:

- Hafeez et al. (2019) synthesized bis-aldehyde monomers using 4-fluorobenzaldehyde and investigated their conductive properties, which might inform research on electronic applications of related fluorobenzaldehydes (Hafeez, A., Akhter, Z., Gallagher, J., Khan, N., Gul, A., & Shah, F. U., 2019).

- Li et al. (2016) utilized 4-fluorobenzaldehyde in the synthesis of microporous polyaminals for carbon dioxide adsorption, demonstrating its potential in environmental applications (Li, G., Zhang, B., & Wang, Z., 2016).

Propiedades

IUPAC Name |

4-(2,6-difluorophenyl)-3-fluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O/c14-10-2-1-3-11(15)13(10)9-5-4-8(7-17)6-12(9)16/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXCZAXSVNIHFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=C(C=C(C=C2)C=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405940.png)